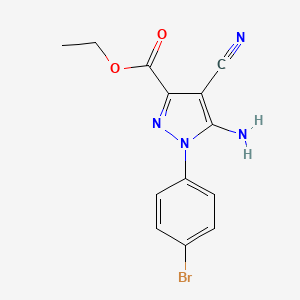

ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE

描述

属性

IUPAC Name |

ethyl 5-amino-1-(4-bromophenyl)-4-cyanopyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-8(14)4-6-9/h3-6H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKQIJFJPFPOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540478 | |

| Record name | Ethyl 5-amino-1-(4-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96723-27-2 | |

| Record name | Ethyl 5-amino-1-(4-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Principal Preparation Method

2.1. Cyclization of Ethyl 2-cyano-3-(4-bromophenyl)acrylate with Hydrazine Hydrate

The most widely reported and practical method for synthesizing ethyl 5-amino-1-(4-bromophenyl)-4-cyanopyrazole-3-carboxylate is the cyclization of ethyl 2-cyano-3-(4-bromophenyl)acrylate with hydrazine hydrate under reflux conditions.

$$

\text{Ethyl 2-cyano-3-(4-bromophenyl)acrylate} + \text{Hydrazine hydrate} \xrightarrow{\text{Reflux}} \text{this compound}

$$

Mechanism Summary:

- The hydrazine hydrate reacts with the α,β-unsaturated nitrile ester to form an intermediate hydrazone.

- This intermediate undergoes cyclization, resulting in the formation of the pyrazole ring.

- The process yields the target compound with the amino, cyano, and carboxylate functionalities in place.

Reaction Conditions and Optimization

| Step | Reactants | Conditions | Key Notes |

|---|---|---|---|

| 1 | Ethyl 2-cyano-3-(4-bromophenyl)acrylate + Hydrazine hydrate | Reflux in ethanol or similar solvent | Cyclization to pyrazole core; typically 2–6 hours |

| 2 | Isolation and purification | Filtration, recrystallization (e.g., ethanol) | Yields are generally moderate to high (60–85%) |

- Temperature: Reflux is essential for complete cyclization.

- Solvent: Ethanol is commonly used for solubility and ease of purification.

- Hydrazine hydrate excess: Often used in slight excess to drive the reaction to completion.

Data Table: Synthesis Summary

| Parameter | Typical Value/Range |

|---|---|

| Starting Material | Ethyl 2-cyano-3-(4-bromophenyl)acrylate |

| Reagent | Hydrazine hydrate (80%) |

| Solvent | Ethanol |

| Temperature | Reflux (78 °C for ethanol) |

| Reaction Time | 2–6 hours |

| Yield | 60–85% (literature for similar derivatives) |

| Purification | Recrystallization from ethanol |

Research Findings and Characterization

- The product is typically characterized by IR, ^1H NMR, ^13C NMR, and mass spectrometry, confirming the presence of amino, cyano, ester, and bromophenyl groups.

- The method is robust and adaptable to various aryl substituents, supporting its reliability for the 4-bromophenyl derivative.

- No significant side reactions are reported under standard conditions, though excess hydrazine or prolonged heating may lead to byproduct formation in some cases.

Summary Table: Comparison to Related Compounds

化学反应分析

Types of Reactions

ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts. Reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

科学研究应用

Medicinal Applications

Ethyl 5-amino-1-(4-bromophenyl)-4-cyanopyrazole-3-carboxylate exhibits a range of biological activities, making it a candidate for pharmaceutical development.

Anticancer Activity

Research indicates that compounds similar to ethyl 5-amino derivatives have shown promise in inhibiting cancer cell proliferation. For instance, pyrazole derivatives have been studied for their ability to induce apoptosis in various cancer cell lines. The presence of the bromophenyl group enhances the compound's interaction with biological targets, potentially leading to improved efficacy against tumors.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Studies have demonstrated that pyrazole derivatives can modulate inflammatory pathways, indicating potential use in treating conditions such as arthritis and other inflammatory diseases.

Cannabinoid Receptor Modulation

Patents have documented the compound's application in modulating cannabinoid receptors (CB1), which are implicated in pain management and appetite regulation. This opens avenues for developing therapeutic agents targeting metabolic disorders and chronic pain conditions .

Agricultural Applications

This compound may also find applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

Research into similar compounds has shown that pyrazole derivatives can exhibit insecticidal properties. Their ability to disrupt insect growth and reproduction makes them suitable candidates for developing environmentally friendly pest control agents.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that modifications to the bromophenyl group could enhance the compound's potency and selectivity towards cancer cells.

Case Study 2: Anti-inflammatory Mechanism

In an investigation of the anti-inflammatory effects of various pyrazole compounds, this compound was found to inhibit the production of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases.

作用机制

The mechanism of action of ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE can be contextualized by comparing it to analogs with varying halogen substituents (Cl vs. Br) and positional isomers (para, meta, ortho). Key differences in reactivity, physical properties, and applications are outlined below.

Structural Variations and Commercial Availability

*Molecular weights estimated based on substituent contributions (Br: +79.9 g/mol; Cl: +35.45 g/mol).

Key Differences and Implications

Halogen Effects: Bromine vs. Bromine also facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) due to its superior leaving-group ability . Electronic Effects: The electron-withdrawing nature of both halogens influences the pyrazole ring’s electronic density, modulating reactivity in nucleophilic or electrophilic substitutions.

Synthetic Considerations :

- highlights that pyrazole derivatives with para-substituted aryl groups (e.g., 4-nitrophenyl in compounds 15a/b) undergo cyclization reactions with benzhydrazide to form fused heterocycles. The 4-bromophenyl group in the target compound may similarly participate in such reactions, with bromine’s reactivity favoring cross-coupling pathways .

Commercial and Application Trends :

- The target compound’s higher sales (412 bottles/year) compared to its 4-chloro analog (41 bottles/year) suggest broader utility, possibly in pharmaceutical intermediates or agrochemical research .

Comparison with Heterocyclic Analogs

Compounds like ETHYL 5-AMINO-4-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE (CAS: 925007-20-1) replace the pyrazole core with isoxazole, altering electronic properties and hydrogen-bonding capacity. Isoxazoles are less basic than pyrazoles, which could affect solubility and bioactivity .

Research Findings and Data

- Reactivity : The 4-bromo substituent’s compatibility with palladium-catalyzed reactions positions the target compound as a versatile intermediate for functionalization .

生物活性

Ethyl 5-amino-1-(4-bromophenyl)-4-cyanopyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, highlighting key findings from various studies, including data tables and case studies.

- Molecular Formula : C13H11BrN4O2

- Molecular Weight : 335.2 g/mol

- CAS Number : 96723-27-2

Biological Activities

This compound and its derivatives exhibit various biological activities, including:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Anticancer Potential :

Table 1: Summary of Biological Activities

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against multiple bacterial strains using the disk diffusion method. Results indicated a zone of inhibition significantly larger than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A study involving the administration of the compound in a murine model of inflammation revealed a marked reduction in paw edema compared to control groups. This study further elucidated the compound's mechanism by demonstrating its ability to inhibit pro-inflammatory cytokines, thus supporting its use as an anti-inflammatory agent.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters. For example, triethyl orthoformate and acetic anhydride are often used to introduce the ethoxymethyleneamino group under reflux conditions . Purification via recrystallization (e.g., using THF or dioxane) and column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for achieving >95% purity. Analytical HPLC with a C18 column and UV detection at 254 nm is recommended for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of the 4-bromophenyl group (δ 7.4–7.6 ppm for aromatic protons) and the ethyl ester (δ 1.3–1.5 ppm for CH, δ 4.3–4.5 ppm for CH) .

- IR : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (ester C=O) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and fragmentation patterns .

Q. How can researchers screen for preliminary biological activity?

- Methodological Answer : In vitro assays are recommended for initial screening:

- Antimicrobial Activity : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .

- Anti-inflammatory Potential : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can the reaction mechanism for pyrazole ring formation be elucidated?

- Methodological Answer : Kinetic studies using in situ H NMR or FT-IR monitoring can track intermediate formation (e.g., hydrazone derivatives). Isotopic labeling (e.g., N-hydrazine) combined with MS/MS analysis may reveal cyclization pathways . Computational modeling (DFT) can further validate transition states and activation energies .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with enzymes like DHFR (dihydrofolate reductase) or kinases. The 4-cyanopyrazole group may act as a hydrogen-bond acceptor .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on residues near the bromophenyl moiety .

Q. How can contradictions in reported biological data (e.g., variable IC values) be resolved?

- Methodological Answer :

- Comparative Studies : Replicate assays under standardized conditions (e.g., ATP levels, cell passage number) to isolate variables.

- Bioavailability Analysis : Use Caco-2 cell monolayers to evaluate membrane permeability, which may explain discrepancies between in vitro and in vivo results .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Expose the compound to simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C, with degradation products analyzed via LC-MS .

- Formulation Screening : Test cyclodextrin inclusion complexes or lipid nanoparticles to enhance aqueous solubility and reduce hydrolysis of the ester group .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。